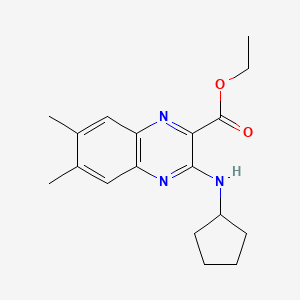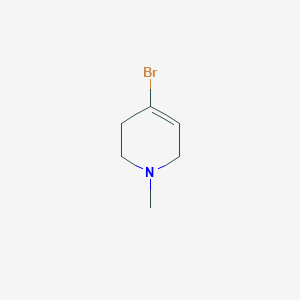
4-溴-1-甲基-1,2,3,6-四氢吡啶
描述
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H10BrN . It is structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can damage dopaminergic neurons and cause symptoms resembling Parkinson’s disease .
Synthesis Analysis
The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has been described in the literature . The process involves a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid. This method has been used to produce kilogram quantities of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be represented by the InChI code 1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H . The compound has a molecular weight of 256.97 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine are not detailed in the search results, it’s worth noting that its structural analog, MPTP, is transformed to MPP+ via monoamine oxidase B (MAOB), causing oxidative stress and destruction of dopaminergic neurons .Physical And Chemical Properties Analysis
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has a molecular weight of 198.49 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 193.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .科学研究应用
Crystallography and Structural Analysis
The compound has been used in crystallographic studies to understand its molecular structure . The crystal structure of a similar compound, 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, has been analyzed, providing insights into the atomic coordinates and displacement parameters .
Drug Development
Research involving single crystal structures of arecoline derivatives, which are structurally similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, is of great significance to reveal the structure-activity relationship . This can aid in the development of new drugs.
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine could be used in the development of new antimicrobial agents.
Antifungal Properties
The compound has been used in studies investigating its antifungal properties . In silico molecular docking calculations have been employed to elucidate the mechanisms of action of the compound .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, have shown anti-inflammatory and analgesic activities . This suggests potential applications of the compound in pain management and treatment of inflammatory conditions.
Synthesis of Other Compounds
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be used as a starting material or intermediate in the synthesis of other complex compounds .
安全和危害
作用机制
Target of Action
Similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target dopaminergic neurons
Mode of Action
It’s worth noting that related compounds like mptp are metabolized into toxic metabolites that can cause oxidative stress . This might suggest a similar mode of action for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but further studies are required to confirm this.
Biochemical Pathways
Compounds like mptp are known to affect the dopaminergic pathway . This could potentially indicate that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine might have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It’s known that similar compounds like mptp can cross the blood-brain barrier . This suggests that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine might have similar properties, but further studies are needed to confirm this.
Result of Action
Related compounds like mptp are known to cause cell death in dopaminergic neurons . This might suggest similar effects for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but more research is needed to confirm this.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . This suggests that environmental conditions such as temperature and atmospheric composition might affect the compound’s stability and efficacy.
属性
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLYSTXKMCEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



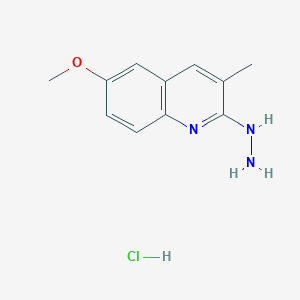
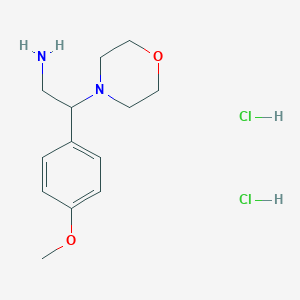



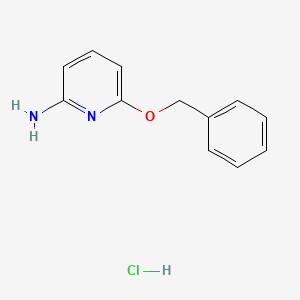

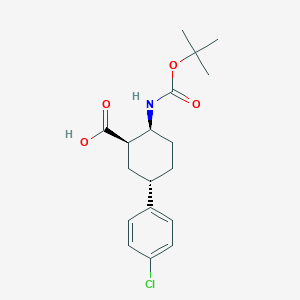


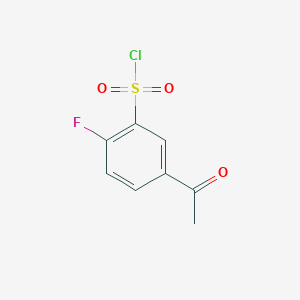
![[4-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B3039553.png)

